molecular formula C15H26N2O4 B1589800 Oseltamivir Acid Methyl Ester CAS No. 208720-71-2

Oseltamivir Acid Methyl Ester

Cat. No. B1589800
M. Wt: 298.38 g/mol
InChI Key: HQFJHRGEFIDLDI-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oseltamivir Acid Methyl Ester is a precursor form of the neuraminidase inhibitor and antiviral oseltamivir acid . It is converted to oseltamivir acid by carboxylesterase 1 (CES1) .


Synthesis Analysis

The synthesis of Oseltamivir Acid Methyl Ester involves several steps. Biocatalytic methods have been applied to the production of this compound . The classical route consists of an acetalization, followed by a lactonization, and then a lactone alcoholysis . An alternative route consists of esterification followed by acetalization .


Molecular Structure Analysis

The molecular formula of Oseltamivir Acid Methyl Ester is C15H26N2O4 . Its average mass is 298.378 Da and its monoisotopic mass is 298.189270 Da .


Chemical Reactions Analysis

The first steps of oseltamivir synthesis from quinic acid involve acetalization and ester formation . These reactions are catalyzed by either acids or bases, which may be accomplished by heterogeneous catalysts .


Physical And Chemical Properties Analysis

Oseltamivir Acid Methyl Ester has a molecular weight of 298.38 . Its molecular formula is C15H26N2O4 .

Scientific Research Applications

Antiviral Research

Oseltamivir Acid Methyl Ester is a prodrug form of the neuraminidase inhibitor and antiviral oseltamivir acid . It is converted to oseltamivir acid by carboxylesterase 1 (CES1) .

Application

Oseltamivir, an antiviral drug used for treating influenza A and B viruses, has been trialed for COVID-19 treatment . As an ester prodrug, oseltamivir is converted to an active intermediate oseltamivir carboxylase, which then acts as an inhibitor of influenza neuraminidase .

Method of Application

The study was conducted according to the PRISMA guidelines, and the priori protocol was registered in PROSPERO (CRD42021270821). Five databases were searched, the identified records were screened, and followed by the extraction of relevant data .

Chemical Synthesis

Oseltamivir Acid Methyl Ester is used in the synthesis of Oseltamivir .

Application

This compound has been applied in two alternative synthetic routes that lead to oseltamivir . The classical route consists of an acetalization, followed by a lactonization, and then a lactone alcoholysis . The alternative route consists of esterification followed by acetalization .

Method of Application

The first steps of oseltamivir synthesis from quinic acid involve acetalization and ester formation. These reactions are catalyzed by either acids or bases, which may be accomplished by heterogeneous catalysts .

Results

The classical route achieves a 66% isolated yield . The alternative route is only efficient when an acetone acetal is used .

Safety And Hazards

Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion . With many enzyme classes being uncharted with regards to the synthesis of anti-viral agents, there is still a large unopened toolbox waiting to be unlocked .

properties

IUPAC Name

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFJHRGEFIDLDI-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oseltamivir Acid Methyl Ester

CAS RN

208720-71-2
Record name Oseltamivir acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSELTAMIVIR ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir Acid Methyl Ester
Reactant of Route 2
Oseltamivir Acid Methyl Ester
Reactant of Route 3
Oseltamivir Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
Oseltamivir Acid Methyl Ester
Reactant of Route 5
Oseltamivir Acid Methyl Ester
Reactant of Route 6
Oseltamivir Acid Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.